[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate
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Overview
Description
mDPR-Val-Cit-PAB-MMAE is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It consists of a tubulin polymerization inhibitor, monomethyl auristatin E (MMAE), and an ADC linker composed of peptide Val-Cit-PAB. This compound is primarily used in cancer research and treatment due to its ability to target and kill cancer cells while minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mDPR-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker Val-Cit-PAB. This linker is then conjugated to monomethyl auristatin E (MMAE) through a series of chemical reactions. The process typically involves the use of protecting groups to ensure the selective reaction of functional groups and the use of coupling agents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of mDPR-Val-Cit-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in controlled environments to prevent contamination and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
mDPR-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the peptide linker.
Reduction: Reduction reactions can occur at the disulfide bonds present in the linker.
Substitution: Substitution reactions can take place at the functional groups of the peptide linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include modified versions of the original compound with altered functional groups. These modifications can affect the compound’s stability, solubility, and biological activity .
Scientific Research Applications
mDPR-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugates and their chemical properties.
Biology: Employed in cell biology research to investigate the effects of tubulin polymerization inhibitors on cell division.
Medicine: Utilized in cancer research and treatment, particularly in the development of targeted therapies for various types of cancer.
Industry: Applied in the pharmaceutical industry for the development of new ADCs and other targeted therapies.
Mechanism of Action
mDPR-Val-Cit-PAB-MMAE exerts its effects by targeting cancer cells with high specificity. The antibody portion of the ADC recognizes and binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the linker is cleaved, releasing the MMAE payload inside the cancer cell. MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB-MMAE: Similar in structure and function, used in various ADCs.
MC-Val-Cit-PAB-MMAE: Another variant with a different linker, used for targeted cancer therapy.
Fmoc-Val-Cit-PAB-MMAE: A derivative used in peptide synthesis and targeted drug delivery.
Uniqueness
mDPR-Val-Cit-PAB-MMAE is unique due to its specific linker composition, which provides improved stability and targeted delivery compared to other similar compounds. Its ability to selectively target cancer cells while minimizing damage to healthy cells makes it a valuable tool in cancer research and treatment .
Properties
Molecular Formula |
C65H100N12O15 |
---|---|
Molecular Weight |
1289.6 g/mol |
IUPAC Name |
[4-[[2-[[2-[[3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88) |
InChI Key |
QJDGTZXZKQAVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O |
Origin of Product |
United States |
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